molecular formula C16H19N3O5S B2827887 2-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1448064-04-7

2-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2827887
CAS No.: 1448064-04-7
M. Wt: 365.4
InChI Key: WXDNIORGISPDKM-UHFFFAOYSA-N
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Description

2-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core, a piperidine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Attachment of the Furan Moiety: The furan ring is often introduced through sulfonylation reactions, where a furan-2-ylmethyl sulfonyl chloride reacts with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution on the piperidine ring.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various functionalized piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases or as a central nervous system agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes involved in inflammation or cell proliferation.

    Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, apoptosis, or cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-(methylsulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
  • 2-(2-(4-((thiophen-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Uniqueness

  • Structural Features : The presence of the furan moiety distinguishes it from other similar compounds, potentially imparting unique biological activities.
  • Reactivity : The specific arrangement of functional groups may result in distinct reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c20-15-4-1-7-17-19(15)11-16(21)18-8-5-14(6-9-18)25(22,23)12-13-3-2-10-24-13/h1-4,7,10,14H,5-6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDNIORGISPDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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